molecular formula C21H18FN5O5S B2571134 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 897612-57-6

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No. B2571134
CAS RN: 897612-57-6
M. Wt: 471.46
InChI Key: BQQYLSKGSPGFPT-UHFFFAOYSA-N
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Description

“N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a thiazolo[3,2-b][1,2,4]triazole ring and a nitrobenzamide moiety . The thiazolo[3,2-b][1,2,4]triazole ring is a fused heterocyclic system that contains nitrogen and sulfur atoms . This compound could potentially exhibit significant biological and pharmacological properties due to the presence of these functional groups and heterocycles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole ring, which is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms . The compound also contains a 2-fluorophenyl group, an ethyl group, and a 4,5-dimethoxy-2-nitrobenzamide moiety . The presence of these functional groups and heterocycles could potentially influence the compound’s physical, chemical, and biological properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of its functional groups and heterocycles . For instance, the nitro group in the nitrobenzamide moiety is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack . Similarly, the sulfur and nitrogen atoms in the thiazolo[3,2-b][1,2,4]triazole ring could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For instance, the presence of the nitro group could potentially increase its polarity, while the presence of the ethyl and dimethoxy groups could potentially increase its lipophilicity . The compound’s melting point, solubility, and stability would also be influenced by its molecular structure .

Scientific Research Applications

Antitumor Activity

The compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This makes it a potential candidate for anticancer applications. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Antibacterial Activity

The compound has been shown to inhibit the growth and proliferation of bacteria. Some derivatives of thiazolo[3,2-a]pyrimidine have demonstrated high antibacterial activities . This suggests that the compound could be used in the development of new antibacterial agents.

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidines and their 2-substituted derivatives have demonstrated high anti-inflammatory activities . This suggests that the compound could be used in the treatment of inflammatory diseases.

Drug Design

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This makes the compound a promising scaffold for the design of new medicines.

Synthetic Potential

Apart from their huge synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines . This suggests that the compound could be used in the synthesis of novel derivatives for various applications.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, its biological activity, and the conditions under which it is handled and used . Without specific information about these factors, it is difficult to provide a comprehensive assessment of its safety and hazards .

Future Directions

Given the potential biological and pharmacological properties of this compound, future research could focus on exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action . Additionally, studies could also focus on modifying its structure to improve its properties or to create new compounds with similar structures .

Mechanism of Action

properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O5S/c1-31-17-9-14(16(27(29)30)10-18(17)32-2)20(28)23-8-7-12-11-33-21-24-19(25-26(12)21)13-5-3-4-6-15(13)22/h3-6,9-11H,7-8H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQYLSKGSPGFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

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